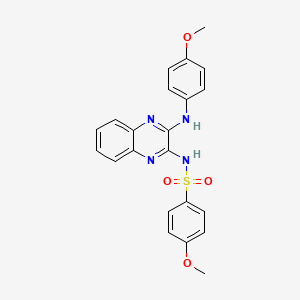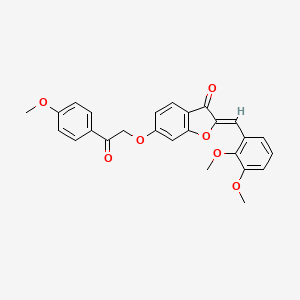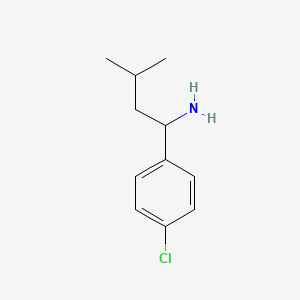
Ethyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate was prepared as a novel anti-juvenile hormone agent, indicating that the synthesis of such compounds is often targeted towards biological activity . Another related compound, ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates, was synthesized and evaluated for its biological activity, suggesting a similar approach could be taken for the synthesis of Ethyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is complex, with multiple functional groups that can interact with biological targets. The presence of methoxy and ethoxy groups, as well as the benzene ring, are common features that play a significant role in the biological activity of these compounds .
Chemical Reactions Analysis
The chemical reactions of related compounds involve interactions with biological systems. For example, compound 2 from the first paper induced precocious metamorphosis in larvae, which is a JH-deficiency symptom . Similarly, compound 3b from the second paper showed significant biological activity by inducing precocious metamorphosis through the decrease of JH I in hemolymph . These reactions are indicative of the potential interactions that this compound might have in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures to this compound can be inferred from the behavior of the compounds described in the papers. For instance, the stability and reactivity of the compound can be related to the presence of the ester group and the aromatic system . The thermal rearrangement of a related compound, ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, suggests that the compound may also exhibit interesting thermal behavior .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Ethyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is involved in various synthesis processes. For instance, the reaction of isatin with certain amines, including 2-(3,4-dimethoxyphenyl)ethylamine, results in derivatives of 1,2,3,4-tetrahydroisoquinoline, a compound structurally related to this compound (Brouwer, Craig, Jeffreys, & Munro, 1972).
In another study, coupling of ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate with diazotized anilines resulted in compounds related to this compound. These compounds showed potential cytotoxicity against certain cancer cell lines, demonstrating its relevance in anticancer research (Saleh, Hassaneen, Mohamed, & Mohamed, 2020).
Applications in Biological and Medical Research
Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a compound with a similar structure, was studied as an anti-juvenile hormone agent. It induced symptoms of juvenile hormone deficiency in silkworm larvae, highlighting the compound's potential in biological and entomological studies (Ishiguro, Fujita, Kim, Shiotsuki, & Kuwano, 2003).
Another research explored the enantiomers of 1,2,3,4-tetrahydroisoquinoline-1-acetic acids, which are structurally related to this compound. The study involved kinetic resolution of these compounds using Burkholderia cepacia lipase, contributing to the field of stereochemistry and pharmaceutical chemistry (Paál, Forró, Fülöp, Liljeblad, & Kanerva, 2008).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended biological target. Tetrahydroisoquinoline derivatives are known to have a wide range of physiological activities, including antispasmodic, sympathomimetic, anticonvulsant, anticoagulant, antibacterial, antitumor, and anti-arrhythmic activities .
Propiedades
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-[(3-methylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6/c1-5-36-28(32)20-9-11-23(12-10-20)37-18-25-24-17-27(35-4)26(34-3)16-21(24)13-14-31(25)29(33)30-22-8-6-7-19(2)15-22/h6-12,15-17,25H,5,13-14,18H2,1-4H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLFMCPTKYJKLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=CC(=C4)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2545925.png)

![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2545927.png)



![3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile](/img/structure/B2545935.png)



